N-Cyclopropylmethyl-tamo
Description
Structure
2D Structure
Properties
CAS No. |
155270-53-4 |
|---|---|
Molecular Formula |
C44H50N4O8S2 |
Molecular Weight |
827 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-[[2-[[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]amino]-2-oxoethyl]disulfanyl]acetamide |
InChI |
InChI=1S/C44H50N4O8S2/c49-27-7-5-25-17-31-43(11-9-29(51)39-41(43,35(25)37(27)55-39)13-15-47(31)19-23-1-2-23)45-33(53)21-57-58-22-34(54)46-44-12-10-30(52)40-42(44)14-16-48(20-24-3-4-24)32(44)18-26-6-8-28(50)38(56-40)36(26)42/h5-8,23-24,31-32,39-40,49-50H,1-4,9-22H2,(H,45,53)(H,46,54) |
InChI Key |
CYNYZGWJRWHWPG-UHFFFAOYSA-N |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CC1 |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CC1 |
Synonyms |
14,14'-(dithiobis((2-oxo-2,1-ethanediyl)imino))bis(7,8-dihydro-N-(cyclopropylmethyl)normorphinone) N-cyclopropylmethyl-TAMO |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopropylmethyl Tamo and Its Analogues
Established Synthetic Routes to N-Cyclopropylmethyl-tamo
The established pathways to this compound typically begin with precursor molecules that are themselves derived from natural alkaloids. The process involves the synthesis of a crucial amino-substituted intermediate, which is then further modified.
A key precursor for the synthesis of this compound is the 14β-amino-7,8-dihydromorphinone intermediate. One established procedure to create this intermediate employs a 6-amination route. researchgate.net This can involve the Mitsunobu reaction for phthalimidation at the 6-position of a morphine-derived precursor, followed by removal of the phthalimide (B116566) protecting group to yield the amino functionality. researchgate.net The synthesis of various 14-aminomorphinones often starts from materials like 14-amino-7,8-dihydrocodeinone or its N-cyclopropylmethyl analogue. nih.gov The acylation of the 14β-amino group is a straightforward step, typically accomplished using freshly prepared acid chlorides. nih.gov
This compound (N-CPM-TAMO) is synthesized via derivatization of the corresponding N-substituted normorphinone. nih.gov The synthesis is analogous to that of its N-methyl counterpart, TAMO (14α,14'β-[Dithiobis[(2-oxo-2,1-ethanediyl)imino]]bis(7,8-dihydromorphinone)). nih.govresearchgate.netresearchgate.net The general procedure for creating N-CPM-TAMO involves reacting the silyl (B83357) ether of 14β-amino-N-cyclopropylmethyl-7,8-dihydronormorphinone with acetylthioglycolyl chloride. nih.gov This is followed by hydrolysis and treatment with a fluoride (B91410) source to remove the silyl protecting group, with subsequent air oxidation yielding the final disulfide product. nih.gov
Similarly, the 5β-methyl analogue, N-CPM-MET-TAMO, is prepared using the same fundamental procedure as the 5-desmethyl compound, N-CPM-TAMO. researchgate.net The primary difference lies in the starting material, which is the 5β-methylated version of the 14β-amino-7,8-dihydromorphinone intermediate. researchgate.net
| Precursor | Target Compound | General Method |
| 14β-Amino-N-cyclopropylmethyl-7,8-dihydronormorphinone | This compound (N-CPM-TAMO) | Condensation with acetylthioglycolyl chloride, hydrolysis, and oxidation. nih.gov |
| 14β-Amino-5β-methyl-N-cyclopropylmethyl-7,8-dihydronormorphinone | N-CPM-MET-TAMO | Same procedure as for N-CPM-TAMO, starting from the 5β-methyl intermediate. researchgate.net |
Advanced Synthetic Strategies for Morphinan (B1239233) Scaffolds
The construction of the complex, pentacyclic morphinan scaffold presents a significant challenge in synthetic chemistry. Modern strategies focus on controlling stereochemistry, improving efficiency, and introducing novel functionalities.
A critical transformation in the semi-synthesis of many morphinan derivatives, including N-cyclopropylmethyl analogues, is the removal of the N-methyl group from naturally occurring alkaloids like morphine. chim.itcdnsciencepub.com This N-demethylation step produces a secondary amine (a "nor" derivative), which is a key intermediate for introducing other alkyl groups, such as the cyclopropylmethyl moiety. chim.itcdnsciencepub.com Several protocols exist, ranging from classical methods to more modern, sustainable approaches.
| N-Demethylation Method | Reagents | Key Features & Drawbacks |
| Von Braun Reaction | Cyanogen (B1215507) bromide (CNBr) | A standard, historical procedure, but involves highly toxic reagents. google.comacs.org |
| Chloroformate-Based | Alkyl chloroformates (e.g., methyl, vinyl chloroformate) followed by hydrolysis. | A widely used industrial method, but requires multiple steps and harsh conditions. google.comnottingham.ac.uk |
| Palladium-Catalyzed | Palladium catalysts with an oxidizing agent. | Offers a practical and efficient route to normorphine products. google.com Can be combined with acylation. cdnsciencepub.com |
| Polonovski-Type Reaction | Conversion to N-oxide, followed by treatment with an iron salt (e.g., FeSO₄). | An alternative strategy, though it can produce the deoxygenated parent opiate as a byproduct. chim.it |
| Electrochemical Oxidation | Anodic oxidation of the tertiary amine. | A mild, reagent-free, and sustainable method that avoids hazardous chemicals. acs.orgchemrxiv.org Can be scaled up using flow electrolysis. acs.org |
The development of milder and more environmentally benign N-demethylation protocols, such as those using palladium catalysis or electrochemistry, represents a significant advancement in producing these important pharmaceutical intermediates. google.comacs.org
Click chemistry provides a powerful toolbox for the efficient synthesis of diverse natural product derivatives. frontiersin.org This set of reactions is characterized by high yields, simple reaction conditions, and the formation of stable products, making it ideal for creating libraries of compounds for drug screening. In the context of alkaloids, click chemistry can be used to hybridize the morphinan scaffold with other pharmacophores. frontiersin.org The process typically involves introducing an azide (B81097) or alkyne functional group onto the morphinan structure. This "handle" can then be reacted with a variety of building blocks containing the complementary functional group (alkyne or azide, respectively) to rapidly generate a wide range of derivatives. frontiersin.org While specific applications to this compound are not extensively documented, the principles of click chemistry are broadly applicable for modifying complex natural products and could be employed to synthesize novel analogues. frontiersin.orgresearchgate.net
Synthesis and Characterization of Novel this compound Derivatives
The synthesis and characterization of derivatives of this compound, also known as N-CPM-TAMO, are pivotal for exploring their structure-activity relationships (SAR) as opioid receptor modulators. The process begins with rational design, followed by chemical synthesis, and concludes with rigorous purification and structural elucidation.
Design Principles for Structural Modification
The design of this compound and its analogues is rooted in well-established principles of medicinal chemistry concerning opioid ligands. A primary strategy involves the modification of the nitrogen substituent at position 17 of the morphinan skeleton.
Introduction of the N-Cyclopropylmethyl Group : A widely recognized principle in opioid pharmacology is that substituting the N-methyl group of an agonist, such as morphine, with a larger alkyl group like cyclopropylmethyl or allyl typically results in compounds with antagonist activity at the μ-opioid receptor. nih.gov This principle is the foundational design element of this compound. While its parent compound, TAMO, exhibits some agonist effects before acting as a long-duration antagonist, the N-cyclopropylmethyl analogue (N-CPM-TAMO) was developed to be a more selective μ-opioid receptor antagonist with a long duration of action and no initial antinociceptive activity. nih.gov
Structure-Activity Relationship (SAR) Studies : The development of derivatives is driven by SAR studies to enhance affinity, selectivity, and duration of action. For instance, modifications to other parts of the morphinan structure, such as the C-ring, can be explored in combination with the N-cyclopropylmethyl group. researchgate.net The goal is to create ligands that can probe the complex interactions with opioid receptors. nih.govbath.ac.uk The synthesis of various analogues allows researchers to map the pharmacophore and understand how different functional groups contribute to the molecule's interaction with the receptor binding pocket. acs.orgresearchgate.net For example, introducing substituents on the aromatic ring or modifying the linker in dimeric structures like TAMO can significantly alter the pharmacological profile. nih.gov
Purification and Spectroscopic Characterization Techniques (e.g., 1H NMR, 13C NMR, ESI-MS)
Following the chemical synthesis, a critical phase involves the purification of the target compound and the unambiguous confirmation of its chemical structure using modern analytical techniques.
The synthesis of this compound is analogous to that of its parent compound, TAMO. nih.govresearchgate.netresearchgate.net The general synthetic approach involves several key steps which are outlined below.
| Step | Description | Starting Material | Reagent(s) |
| 1 | Silylation | N-cyclopropylmethyl-normorphinone intermediate | tert-butyldimethylsilyl chloride |
| 2 | Condensation | Silyl ether intermediate | Acetylthioglycolyl chloride |
| 3 | Hydrolysis & Fluoride Treatment | Ester intermediate | Mild base, followed by a fluoride source (F-) |
| 4 | Oxidation | Thiol intermediate | Air oxidation |
Purification : The purification of the final compound and its intermediates is crucial for accurate biological evaluation. A common method for purifying related compounds like TAMO involves chromatography. nih.govresearchgate.net However, this process can sometimes promote the oxidation of the intermediate thiol to the desired disulfide. nih.govresearchgate.net An alternative, non-chromatographic purification method has been developed for the thiol precursor, which involves treatment with excess N-acetyl-L-cysteine to obtain the pure thiol free from disulfide contamination. nih.govresearchgate.net The final disulfide product, this compound, is then typically purified to remove any remaining reagents and byproducts.
Spectroscopic Characterization : A combination of spectroscopic methods is employed to confirm the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are indispensable tools. mdpi.comlibretexts.org
¹H NMR (Proton NMR) is used to identify the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks provide detailed information about the electronic environment and connectivity of protons, confirming the presence of key structural features like the cyclopropylmethyl group, the aromatic ring protons, and other protons on the morphinan scaffold. mdpi.com
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of the compound with high accuracy. It provides the mass-to-charge ratio (m/z) of the molecular ion, which serves as a primary confirmation that the compound with the correct molecular formula has been synthesized. mdpi.com
These analytical techniques, when used in concert, provide unequivocal evidence for the structure and purity of novel this compound derivatives, which is a prerequisite for their pharmacological characterization.
Molecular Pharmacology and Receptor Interaction Studies of N Cyclopropylmethyl Tamo
Opioid Receptor Binding Profiles
The initial step in characterizing the pharmacological effects of N-Cyclopropylmethyl-tamo involves a thorough analysis of its binding affinity and selectivity for the different opioid receptor subtypes.
Affinity and Selectivity at Mu (μ), Delta (δ), and Kappa (κ) Opioid Receptors
Studies on compounds structurally related to this compound, particularly those containing the N-cyclopropylmethyl substituent, have provided valuable insights into its potential binding characteristics. For instance, the N-cyclopropylmethyl moiety is a common feature in a number of opioid ligands and is known to influence affinity and efficacy.
Research on a series of N-cyclopropylmethyl derivatives of (-)-6β-acetylthionormorphine, identified as KT-89 and KT-90, revealed a nonselective but high affinity for μ, κ, and δ receptors. Notably, the affinity of these compounds for κ-receptors was found to be approximately 6 and 13 times higher than that of morphine, respectively. This suggests that the N-cyclopropylmethyl group can contribute to significant interactions with the kappa opioid receptor.
Further illustrating the impact of the N-cyclopropylmethyl group, studies on cyclopropylfentanyl, another compound bearing this moiety, have shown it to be a full agonist at the μ-opioid receptor with high affinity. nih.gov Radioligand binding assays demonstrated that cyclopropylfentanyl has a significantly higher affinity for the μ-opioid receptor compared to the δ and κ-opioid receptors, indicating a degree of selectivity. nih.gov
Functional Characterization of Receptor Activity
In Vitro Functional Assays for Efficacy Determination
This compound, also known as N-CPM-TAMO, has been characterized through various functional assays to determine its efficacy at opioid receptors. These studies have revealed a complex pharmacological profile, indicating that the compound does not act as a simple agonist or antagonist at a single receptor type.
In vivo studies have demonstrated that N-CPM-TAMO is a potent and long-acting antagonist at the mu (µ) opioid receptor nih.gov. Pretreatment with N-CPM-TAMO resulted in a time- and dose-dependent blockade of the antinociceptive effects induced by the mu-opioid agonist morphine nih.gov. The antagonistic effects were observed to be long-lasting, persisting for up to 48 hours after administration nih.gov. This prolonged duration of action suggests a strong and stable interaction with the mu-opioid receptor.
Interestingly, while being a potent mu-antagonist, N-CPM-TAMO also exhibits activity at the kappa (κ) opioid receptor. In the mouse acetic acid writhing assay, N-CPM-TAMO produced a dose-dependent antinociceptive effect, which is indicative of agonist activity nih.gov. This effect was sensitive to blockade by the kappa-selective antagonist norbinaltorphimine, confirming that the antinociceptive action of N-CPM-TAMO is mediated through the kappa-opioid receptor nih.gov. However, its antagonistic potency against kappa-mediated antinociception was found to be significantly lower, approximately 100-fold less, than its antagonism of morphine at the mu receptor nih.gov.
Further defining its selectivity, studies have shown that N-CPM-TAMO has no discernible effect on delta (δ) opioid receptor-mediated antinociception nih.gov. This indicates a degree of selectivity in its interactions with the different opioid receptor subtypes.
The dual activity of N-CPM-TAMO as a mu-receptor antagonist and a kappa-receptor agonist highlights its unique efficacy profile. This is in contrast to its parent compound, morphinone, which acts as an agonist, and the related N-(cyclopropylmethyl)normorphinone, which functions as an antagonist nih.gov. The addition of the thioglycolamido group at the 14-beta position appears to be crucial for this mixed efficacy profile.
| Opioid Receptor Subtype | Activity | Observed Effect | Antagonized By |
|---|---|---|---|
| Mu (µ) | Antagonist | Time- and dose-dependent antagonism of morphine-induced antinociception. nih.gov | N/A |
| Kappa (κ) | Agonist | Time- and dose-dependent antinociception in the writhing assay. nih.gov | Norbinaltorphimine nih.gov |
| Kappa (κ) | Antagonist | Dose-dependent antagonism of U50,488-induced antinociception. nih.gov | N/A |
| Delta (δ) | No Effect | No effect on delta opioid receptor-mediated antinociception. nih.gov | N/A |
Mechanisms of Receptor Interaction
While specific molecular docking and dynamic simulation studies for this compound are not extensively available in the public domain, inferences about its interaction dynamics can be drawn from its chemical structure and the behavior of similar morphinan-based ligands. The morphinan (B1239233) scaffold provides a rigid framework that orients key functional groups for interaction with the opioid receptor binding pocket.
The N-cyclopropylmethyl group is a common substituent in opioid antagonists and partial agonists, such as naltrexone (B1662487) and buprenorphine. This group is known to occupy a specific sub-pocket within the opioid receptor, which is thought to be crucial for inducing or stabilizing an inactive or partially active receptor conformation, leading to antagonism or partial agonism.
The 14-beta-thioglycolamido substituent is a key feature of N-CPM-TAMO. This bulky and chemically reactive group likely forms specific interactions within the binding site that contribute to its potent and long-lasting effects. It may engage in hydrogen bonding or other electrostatic interactions with amino acid residues that are not typically involved in the binding of classical morphinans. The nature of these interactions is critical in defining the compound's unique efficacy profile as a mu-antagonist and kappa-agonist.
| Structural Moiety | Potential Interaction | Functional Implication |
|---|---|---|
| N-Cyclopropylmethyl group | Occupies a specific sub-pocket in the opioid receptor. | Contributes to the antagonistic activity at the mu-opioid receptor. |
| Morphinan Scaffold | Provides a rigid framework for optimal orientation of functional groups. | Ensures high-affinity binding to the opioid receptor pocket. |
| 14-beta-thioglycolamido group | Forms specific and potentially strong interactions within the binding site. | Contributes to the potent and long-lasting effects, and the mixed efficacy profile. |
A significant aspect of the pharmacology of this compound is its potential for covalent or irreversible binding to the mu-opioid receptor. This is strongly suggested by its long duration of action, which is not typical for compounds that bind reversibly nih.gov. The antagonism of morphine by N-CPM-TAMO persists for up to 48 hours, which is indicative of a very slow dissociation from the receptor or the formation of a covalent bond nih.gov.
Further evidence comes from studies on structurally related compounds. For instance, 5-beta-Methyl-14-beta-(p-nitrocinnamoylamino)-7,8-dihydromorphinone and its N-cyclopropylmethyl analog have been characterized as mu-selective irreversible opioid antagonists nih.gov. These compounds produce a "wash-resistant" inhibition of mu-opioid receptor binding, meaning that their binding is not easily reversed by washing the receptor preparation nih.gov. This wash-resistant binding is a hallmark of covalent bond formation.
The chemical structure of N-CPM-TAMO, specifically the thioglycolamido group, contains a reactive thioester linkage. It is plausible that this group can act as an electrophile, reacting with a nucleophilic amino acid residue, such as a cysteine, within the mu-opioid receptor binding site. This would result in the formation of a stable covalent bond, leading to the observed long-lasting and seemingly irreversible antagonism.
Currently, there is no direct evidence to suggest that this compound functions as an allosteric modulator of opioid receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. They can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the effect of the orthosteric ligand.
The pharmacological profile of N-CPM-TAMO is more consistent with competitive antagonism at the mu-opioid receptor, where it directly competes with agonists like morphine for the same binding site. Its own intrinsic activity at the kappa receptor also points towards an orthosteric mechanism of action. While the possibility of allosteric effects cannot be entirely ruled out without specific experimental investigation, the current body of evidence supports a competitive and potentially covalent interaction at the orthosteric binding site of the mu-opioid receptor.
Structure Activity Relationship Sar of N Cyclopropylmethyl Tamo Analogues
Impact of N-Substituent Modifications on Opioid Activity
The substituent on the nitrogen atom of the morphinan (B1239233) skeleton is a well-established determinant of a ligand's activity at opioid receptors.
Role of the N-Cyclopropylmethyl Group in Receptor Efficacy and Antagonism
The introduction of an N-cyclopropylmethyl group is a classic strategy in opioid chemistry, often leading to compounds with antagonist or partial agonist properties at the µ-opioid receptor (MOR). nih.gov In the case of N-Cyclopropylmethyl-tamo (N-CPM-TAMO), this modification results in a selective µ-antagonist with a long duration of action, devoid of the antinociceptive activity seen in its N-methyl counterpart, TAMO. nih.gov This highlights the critical role of the N-cyclopropylmethyl group in conferring antagonist character. Modeling studies suggest that groups like N-cyclopropylmethyl fit into a specific pocket within the opioid receptors, influencing the conformational changes that lead to antagonism. acs.org
Influence of N-Alkyl Chains and Their Positional Isomers
The nature and size of the N-alkyl chain significantly impact the pharmacological profile of morphinan derivatives. In various series of opioid ligands, replacing the N-methyl group with an N-cyclopropylmethyl group often leads to increased affinity at δ (DOR) and κ (KOR) opioid receptors, while also potentially increasing µ (MOR) affinity, which can result in reduced µ-receptor selectivity. acs.org
Studies on diphenethylamines have shown that N-cycloalkylmethyl substituents, such as N-cyclopropylmethyl (N-CPM) and N-cyclobutylmethyl (N-CBM), are more favorable for KOR binding than N-n-alkyl groups, leading to increased affinity, selectivity, and agonist potency. mdpi.com Molecular modeling indicates a size limit for the N-substituent that can be accommodated in the hydrophobic pocket of the receptor. mdpi.com For instance, in one series, KOR affinities for analogues with N-n-propyl, N-n-butyl, and N-n-pentyl chains were similar, but an N-n-hexyl chain caused a significant drop in binding affinity. mdpi.com
Contributions of the 14-Position Substituent to Receptor Binding and Function
The substituent at the 14-position of the morphinan ring system has a profound effect on the binding affinity and functional activity of opioid ligands. nih.gov
Analysis of the Thioglycolamido Group
The introduction of a 14β-(thioglycolamido) group is a key feature of N-CPM-TAMO. grantome.com Pharmacological studies have characterized N-CPM-TAMO as a selective µ-antagonist with a long duration of action. nih.govgrantome.com This specific substituent at the 14-position, in combination with the N-cyclopropylmethyl group, is crucial for its distinct pharmacological profile.
Evaluation of Other 14-Substituent Classes (e.g., Alkoxy, Acylamino)
A wide range of substituents at the 14-position have been explored to modulate opioid receptor activity.
14-Alkoxy Groups: The introduction of a 14-methoxy group in oxymorphone was found to significantly increase binding affinity and agonist potency at the MOR, leading to a substantial enhancement in antinociceptive potency. mdpi.com Similarly, a 14-benzyloxy group maintained high MOR affinity while further increasing agonist potency. mdpi.com The nature of the 14-alkoxy substituent can also influence selectivity; for example, in naltrindole (B39905) derivatives, a 14-ethoxy group showed increased interaction with the δ-receptor compared to 14-methoxy or 14-propoxy groups. nih.gov
14-Acylamino Groups: In a series of 14β-acyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinones, the introduction of a phenylacetyl side chain at the 14-position increased efficacy at MOR, KOR, and DOR compared to the parent antagonist compound. frontiersin.org This demonstrates that the 14-position can be a key site for converting antagonists into agonists.
14-O-Phenylpropyl Groups: The presence of a 14-phenylpropoxy group has been shown to increase both agonist potency and affinity for all three opioid receptor types, but it diminishes selectivity for any single receptor. acs.org Interestingly, in this series, modifying the N-substituent from methyl to cyclopropylmethyl did not cause major changes in binding affinity or selectivity. acs.org
Comprehensive SAR Studies Across Different Structural Classes of this compound Derivatives
Comprehensive SAR studies have been conducted on various structural classes of N-cyclopropylmethyl derivatives, providing valuable insights into the molecular determinants of their opioid activity.
In the buprenorphine analogue series, which are orvinols, replacing the N-cyclopropylmethyl group with other lipophilic groups can significantly alter affinity for the nociceptin/orphanin FQ peptide (NOP) receptor. nih.gov This highlights that the N-substituent's role can extend beyond the classical opioid receptors.
In another series of N-cyclopropylmethyl-nornepenthones, meta-substituted derivatives were found to act as KOR/MOR dual modulators. nih.gov This indicates that substitutions on different parts of the molecule can work in concert with the N-cyclopropylmethyl group to produce complex pharmacological profiles.
Studies on 14β-acyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinones have shown that the majority of these ligands display high binding affinities for all three opioid receptors and moderate affinity for NOP receptors. frontiersin.orgnih.gov The predominant activity observed was partial agonism at each receptor, suggesting that the interplay between the N-cyclopropylmethyl group and the 14-substituent is critical in fine-tuning efficacy. frontiersin.org
The following table summarizes the impact of various N-substituents on the opioid receptor activity of different morphinan cores.
| N-Substituent | Morphinan Core | Observed Activity | Reference |
| Cyclopropylmethyl | TAMO | Selective µ-antagonist | nih.gov |
| Cyclopropylmethyl | 14-O-Phenylpropyl-morphinan | Full agonist | nih.gov |
| Cyclopropylmethyl | 14-Phenylpropoxy-morphinan | High affinity at all opioid receptors, reduced µ-selectivity | acs.org |
| Cyclopropylmethyl | Buprenorphine Analogue | Partial agonist at MOR, KOR, and NOP | nih.gov |
| Cyclopropylmethyl | Nornepenthone | KOR agonist / MOR antagonist | nih.gov |
| Cyclopropylmethyl | 14β-Acyl-dihydronoroxymorphinone | Partial agonist at MOP, KOP, DOP; moderate NOP affinity | frontiersin.org |
| n-Alkyl Chains | Diphenethylamine | KOR affinity decreases with longer chains | mdpi.com |
Identification of Key Pharmacophoric Elements
A pharmacophore is a conceptual model that describes the essential three-dimensional arrangement of molecular features necessary for a compound to exert a specific biological effect. dergipark.org.trdovepress.com Identifying the pharmacophore of N-CPM-TAMO analogues helps in the design of new molecules with desired activities. dergipark.org.tr The key pharmacophoric features for this class of compounds are rooted in the morphinan scaffold and its specific substitutions, which dictate their interaction with opioid receptors.
The essential pharmacophoric elements for this compound and its analogues include:
The Morphinan Core: This rigid ring system forms the fundamental backbone of the molecule, positioning the other functional groups in the correct spatial orientation to interact with the opioid receptor binding pocket.
The N17-Cyclopropylmethyl Group: The substituent on the nitrogen atom at position 17 is a critical determinant of the compound's efficacy. The presence of a cyclopropylmethyl or allyl group on the nitrogen of a morphinan is generally associated with opioid receptor antagonism. nih.gov N-CPM-TAMO, which features the N-cyclopropylmethyl group, acts as a selective µ-opioid receptor antagonist with a long duration of action. nih.govnih.gov In contrast, replacing this group with a methyl group often results in agonist activity. bath.ac.uk
The C14-Substituent: The nature of the substituent at the 14-position significantly influences both potency and receptor selectivity. nih.gov In N-CPM-TAMO, this position is occupied by a thioglycolamido group. nih.gov Modifications at this position in related morphinan structures have been shown to dramatically alter the pharmacological profile. For instance, the introduction of a 14-methoxy group in oxymorphone was found to increase binding affinities at all three major opioid receptors (µ, δ, and κ). nih.gov
The Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is a classic feature of many opioids, contributing to binding at the µ-opioid receptor.
These elements collectively define the interaction profile of N-CPM-TAMO analogues with opioid receptors.
Rational Design Based on SAR Data for Modulated Opioid Receptor Selectivity (e.g., μ/κ Dual Modulators)
Building on SAR data, medicinal chemists can rationally design new analogues with tailored selectivity for different opioid receptors. A significant area of interest is the development of ligands that can modulate multiple receptors simultaneously, such as dual modulators of the µ-opioid receptor (MOR) and the κ-opioid receptor (KOR). nih.gov Compounds with mixed MOR antagonist/KOR agonist profiles are being investigated for their potential in treating substance use disorders. nih.gov
A study involving a series of N-cyclopropylmethyl-nornepenthone derivatives, which are analogues of the core N-CPM-TAMO structure, provides a clear example of rational design based on SAR. nih.gov Researchers synthesized and evaluated meta-substituted derivatives to explore how the position of a substituent on an aromatic ring could introduce KOR activity into a molecule that was primarily a MOR antagonist. nih.gov
The findings demonstrated that moving a substituent from the para to the meta position could successfully impart KOR agonism while retaining MOR antagonism. Compound 10a , a meta-substituted analogue, showed a nanomolar affinity for the KOR and acted as an agonist at this receptor. In contrast, its para-substituted isomer, SLL-1062, had virtually no activity at the KOR. nih.gov This highlights the sensitivity of the KOR to the substitution pattern on this part of the molecule.
| Compound | Substituent Position | μ-Opioid Receptor (MOR) Activity | κ-Opioid Receptor (KOR) Activity |
|---|---|---|---|
| SLL-1062 (para-isomer) | para | Antagonist | Activity Abolished |
| Compound 10a (meta-isomer) | meta | Antagonist | Agonist |
Data sourced from a study on N-Cyclopropylmethyl-nornepenthone derivatives, demonstrating how positional isomerism can be used to rationally design dual-activity ligands. nih.gov
This rational design approach, guided by SAR data, provides a pathway to develop new chemical entities with complex pharmacological profiles. By systematically modifying key pharmacophoric elements, it is possible to fine-tune a compound's selectivity and efficacy at multiple receptor targets, leading to the creation of potential new therapeutics. nih.govresearchgate.net
In Vitro Metabolism and Pharmacokinetic Insights
Metabolic Stability Assessment in Hepatic Systems
Evaluation in Liver Microsomes and Hepatocytes (e.g., Rat, Mouse, Human)
No specific data from studies evaluating the metabolism of N-Cyclopropylmethyl-tamo in rat, mouse, or human liver microsomes or hepatocytes were found in the public domain. Such studies are crucial for understanding a compound's susceptibility to Phase I and Phase II metabolic enzymes and for predicting its hepatic clearance in vivo.
Determination of Half-Life (t½) in In Vitro Systems
Similarly, the in vitro half-life (t½) of this compound, a key parameter derived from metabolic stability assays to classify a compound's metabolic rate, has not been reported in the reviewed literature. Without this data, a quantitative assessment of its metabolic turnover cannot be provided.
Identification of Metabolic Pathways
While general metabolic pathways for related N-cyclopropylmethyl-containing opioids have been investigated, the specific metabolic transformations of this compound have not been explicitly detailed.
Oxidative Metabolism of the Cyclopropyl (B3062369) Group
The cyclopropyl group, particularly when attached to a nitrogen atom, can be susceptible to oxidative metabolism. However, specific studies identifying metabolites resulting from the oxidation of the cyclopropyl ring of this compound are not available.
N-Dealkylation Metabolites
N-dealkylation is a common metabolic pathway for compounds possessing an N-cyclopropylmethyl group. mdpi.com For instance, the major metabolite of buprenorphine is norbuprenorphine, formed through the loss of the cyclopropylmethyl side chain, a reaction mediated by CYP3A and CYP2C8 enzymes. By analogy, N-dealkylation would be a predicted metabolic route for this compound, which would result in the formation of normorphinone derivatives. However, direct experimental evidence confirming the formation of such N-dealkylation metabolites for N-CPM-TAMO has not been published.
Role of Cytochrome P450 Enzymes (CYPs) and Flavin-Containing Monooxygenases (FMOs)
The specific Cytochrome P450 (CYP) isozymes or Flavin-Containing Monooxygenases (FMOs) responsible for the metabolism of this compound have not been identified. For related compounds, CYP enzymes are known to be key players in N-dealkylation. mdpi.com FMOs are also known to metabolize tertiary amines, but their specific role in the biotransformation of N-CPM-TAMO remains uninvestigated in the available literature.
Implications for Drug Development and Preclinical Studies
The insights gained from in vitro metabolism and preclinical pharmacokinetic studies have profound implications for the further development of this compound.
Understanding In Vitro-In Vivo Correlation Challenges
A significant challenge in drug development is the translation of in vitro findings to in vivo outcomes, a concept known as in vitro-in-vivo correlation (IVIVC). For complex molecules like N-CPM-TAMO, establishing a reliable IVIVC can be particularly challenging for several reasons:
Complex Metabolism: The involvement of multiple CYP enzymes and potential for the formation of active metabolites can complicate the prediction of in vivo clearance and drug-drug interactions from in vitro data alone.
Transporter Effects: The interplay between metabolism and transport proteins (like P-gp) in the intestine and liver can lead to discrepancies between in vitro permeability assays and in vivo absorption.
Irreversible Binding: For compounds like N-CPM-TAMO that may act as irreversible antagonists, the duration of action in vivo is not solely determined by its pharmacokinetic half-life but also by the rate of receptor turnover. This can lead to a disconnect between plasma concentrations and pharmacological effect, a major challenge for standard IVIVC models. researchgate.net
Species Differences: Metabolic pathways and the activity of drug-metabolizing enzymes can vary significantly between preclinical species (e.g., rodents, dogs) and humans, making direct extrapolation of pharmacokinetic data challenging.
A thorough understanding of these potential challenges is essential for designing informative preclinical studies and for making accurate predictions about the human pharmacokinetics and pharmacodynamics of this compound. Careful selection of animal models and the use of sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling can help to bridge the gap between in vitro data and in vivo reality, ultimately facilitating the successful development of this promising therapeutic candidate.
Analytical Methodologies for N Cyclopropylmethyl Tamo Research
Development and Validation of Quantitative Analytical Methods
Comprehensive literature searches did not yield specific validated quantitative analytical methods for the direct determination of N-Cyclopropylmethyl-tamo in pharmaceutical formulations or biological matrices. General analytical principles applicable to similar morphinan-derived compounds are outlined below.
High-Performance Liquid Chromatography (HPLC) Methods (e.g., RP-HPLC)
The development process would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the analyte and achieve good peak shape. Gradient elution may be necessary to ensure the timely elution of the compound while maintaining adequate resolution from any potential impurities or degradation products.
Validation of the developed HPLC method would be performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Example Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Spectrophotometric Approaches
Spectrophotometric methods, based on the principle of light absorption by the analyte in the ultraviolet-visible (UV-Vis) region, could potentially be developed for the quantification of this compound. The presence of a chromophore within the molecule is a prerequisite for this technique. The development would involve scanning the UV-Vis spectrum of a pure standard of this compound to determine the wavelength of maximum absorbance (λmax).
A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of this compound in an unknown sample could then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following Beer-Lambert's law. The method would need to be validated for linearity, accuracy, and precision. It is important to note that spectrophotometric methods are generally less specific than chromatographic methods and may be susceptible to interference from other absorbing species in the sample matrix.
Characterization and Purity Assessment Techniques
The structural elucidation and purity assessment of newly synthesized this compound would rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be acquired to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
The ¹H NMR spectrum would reveal the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values, which are proportional to the number of protons. The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical shifts. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, ultimately confirming the complete chemical structure of this compound. The purity of the sample can also be assessed by the absence of significant impurity peaks in the NMR spectra.
Mass Spectrometry (MS) (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound.
In a typical ESI-MS experiment, the sample is introduced into the mass spectrometer as a solution, and the instrument measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which can be used to deduce the elemental formula of the compound with high confidence. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, would provide valuable structural information by revealing characteristic fragmentation patterns.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | Calculated exact mass + 1.0078 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated percentages for the proposed chemical formula of this compound. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. The acceptable deviation is typically within ±0.4% of the theoretical values.
Table 3: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | Calculated based on formula |
| Hydrogen (H) | Calculated based on formula |
| Nitrogen (N) | Calculated based on formula |
| Oxygen (O) | Calculated based on formula |
Quality Control and Research Applications
Documentation of Analytical Figures of Merit (e.g., LOQ, LOD, Linearity, Precision, Accuracy, Selectivity, Robustness)
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) provides guidelines that are often followed for this purpose fda.govnpra.gov.my. The documentation of analytical figures of merit is a core component of this validation process.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, by a specific measurement process nih.gov. The LOQ represents the lowest concentration that can be determined with an acceptable level of precision and accuracy nih.gov. These parameters are crucial for trace analysis, such as in impurity profiling or metabolism studies. The LOQ is often defined as the concentration that yields a signal-to-noise ratio of 10:1 nih.gov.
Linearity: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range npra.gov.mygavinpublishers.com. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (typically R² > 0.99) is expected nih.gov.
Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision can be assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision) gavinpublishers.com.
Accuracy: Accuracy is the measure of the closeness of the experimental value to the true or accepted value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spike and recovery experiments, where a known amount of this compound is added to a blank matrix and the recovery is calculated gavinpublishers.com.
Selectivity: Selectivity (or specificity) is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
A summary of typical analytical figures of merit for a hypothetical validated HPLC-UV method for the quantification of this compound is presented in the interactive table below.
Interactive Table: Analytical Figures of Merit for this compound Analysis
| Figure of Merit | Parameter | Typical Acceptance Criteria | Hypothetical Value for this compound |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the test concentration | 1-100 µg/mL | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | 10:1 | 0.3 µg/mL |
| Precision | Repeatability (RSD%) | ≤ 2% | 0.8% |
| Intermediate Precision (RSD%) | ≤ 3% | 1.5% | |
| Accuracy | Recovery (%) | 98-102% | 99.5% |
| Selectivity | Peak Purity | No interference at the retention time of the analyte | Pass |
| Robustness | Variations in pH, mobile phase composition, flow rate | RSD ≤ 5% | Pass |
Ensuring Analytical Rigor in Research
Ensuring analytical rigor in research is a multifaceted endeavor that extends beyond the initial validation of a method. It involves a commitment to meticulous, consistent, and transparent scientific practices to ensure the credibility and dependability of the research findings atlasti.com.
Systematic Method Development and Validation: The foundation of analytical rigor lies in the systematic development and validation of the analytical methods used. This involves a thorough understanding of the chemical and physical properties of this compound and the potential for interactions with the sample matrix.
Adherence to Standard Operating Procedures (SOPs): Once a method is validated, it should be documented in a detailed SOP. All subsequent analyses should strictly adhere to this SOP to minimize variability and ensure consistency over time and between different analysts.
Regular System Suitability Testing: Before conducting any analysis, a system suitability test should be performed to ensure that the analytical system is performing correctly. This typically involves injecting a standard solution and checking parameters such as peak area, retention time, and theoretical plates to confirm that the system is fit for the intended analysis.
Use of Certified Reference Materials: Whenever possible, certified reference materials (CRMs) of this compound should be used for calibration and quality control. CRMs provide a known, traceable standard against which all measurements can be compared, thereby enhancing the accuracy and comparability of the data.
Transparent Reporting of Data and Methods: In publications and research reports, the analytical methods used should be described in sufficient detail to allow other researchers to replicate the work atlasti.com. This includes providing information on the instrumentation, reagents, and all the parameters of the analytical method. Furthermore, all data, including the results of the validation studies and the quality control checks, should be reported transparently.
By adhering to these principles of analytical rigor, researchers can have a high degree of confidence in the quality and integrity of the data they generate in their studies of this compound.
Computational Chemistry and Molecular Modeling Studies of N Cyclopropylmethyl Tamo
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and identify new ligands. mdpi.comarxiv.org For a molecule like N-Cyclopropylmethyl-tamo, SBDD approaches are critical for understanding how it interacts with its putative receptor and for guiding the optimization of its chemical structure to enhance affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netsav.sk This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the binding site of a target receptor. nih.govresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and then using a scoring function to rank them based on their predicted binding energy. researchgate.net
In studies of structurally related N-cyclopropylmethyl derivatives, such as those targeting opioid receptors, molecular docking has been instrumental. nih.govnih.gov These simulations can reveal crucial ligand-receptor interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which are essential for stabilizing the complex. mdpi.com By analyzing the docked pose of this compound, researchers can identify key amino acid residues that are critical for its binding, providing a rational basis for designing analogs with improved potency.
Table 1: Representative Data from Molecular Docking Simulation of a Ligand-Receptor Complex This table illustrates typical outputs from a molecular docking study.
| Parameter | Description | Example Value |
| Binding Affinity (kcal/mol) | The estimated free energy of binding; more negative values indicate stronger binding. | -9.5 |
| Interacting Residues | Key amino acid residues in the receptor's binding pocket that form contacts with the ligand. | TYR132, HIS297, ASP130 |
| Hydrogen Bonds | Specific hydrogen bond interactions formed between the ligand and receptor. | Ligand-OH with ASP130-Backbone |
| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Cyclopropyl (B3062369) group with ILE296, VAL300 |
| Predicted Inhibition Constant (Ki) | The theoretical concentration of an inhibitor required to produce half-maximum inhibition. | 50 nM |
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. researchgate.netresearchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's behavior on a timescale of nanoseconds to microseconds. researchgate.netnih.gov
For the this compound-receptor complex identified through docking, an MD simulation can be performed to assess the stability of the predicted binding pose. mdpi.comnih.gov The simulation would place the complex in a solvated, physiologically relevant environment to monitor its dynamic behavior. mdpi.com Key analyses include calculating the Root Mean Square Deviation (RMSD) to check for conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. nih.gov These simulations are crucial for validating docking results and understanding the allosteric effects and conformational rearrangements that may occur upon ligand binding. researchgate.netnih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines common settings for an MD simulation of a protein-ligand complex.
| Parameter | Description | Typical Setting |
| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Water Model | The model used to represent water molecules in the simulation box. | TIP3P, SPC/E |
| Simulation Time | The total duration of the simulation. | 100 - 500 ns |
| Ensemble | The statistical ensemble used to control thermodynamic variables (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Pressure | The pressure at which the simulation is run. | 1 bar |
Quantum Chemical Calculations
Quantum chemical calculations provide a highly accurate description of the electronic structure of molecules. These methods are used to compute a wide range of molecular properties that are not accessible through classical molecular mechanics methods like docking and MD.
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemistry methods. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic properties of a system based on its electron density. researchgate.netprinceton.edu DFT is particularly popular due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com
For this compound, DFT calculations can be employed to optimize its three-dimensional geometry and to compute fundamental electronic properties. chemrxiv.org These properties include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential. chemrxiv.org This information is valuable for understanding the molecule's intrinsic reactivity, stability, and the nature of its intermolecular interactions, which can help in refining the parameters (force fields) used for MD simulations. mdpi.com
Table 3: Example Electronic Properties of a Molecule Calculated via DFT This table shows representative quantum chemical properties that can be computed for a compound like this compound.
| Property | Description | Example Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. | -1.5 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | 4.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |
| Mulliken Atomic Charges | Partial charges assigned to individual atoms in the molecule. | N: -0.5, O: -0.6 |
A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometric coordinates. mdpi.com A PES provides a comprehensive map of all possible conformations of a molecule and the energy barriers that separate them. researchgate.netnih.gov
For a flexible molecule like this compound, which contains rotatable bonds, generating a PES can elucidate its conformational preferences. By systematically varying key dihedral angles and calculating the corresponding energy using quantum chemical methods, a low-energy conformational landscape can be constructed. arxiv.org This surface helps identify the most stable conformers (energy minima) and the transition states (saddle points) between them, which is crucial for understanding the molecule's shape and how it might adapt upon binding to a receptor.
Chemoinformatics and Virtual Screening
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. springernature.com It plays a pivotal role in the early stages of drug discovery, particularly through virtual screening, which is the computational counterpart to experimental high-throughput screening. nih.govmdpi.com
To discover molecules with similar properties to this compound or to identify other potential ligands for its target, virtual screening can be employed. mdpi.commdpi.com A typical workflow involves creating a pharmacophore model based on the key interaction features of this compound within its receptor's binding site. This model, which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic centers, is then used to search large chemical databases containing millions of compounds. mdpi.com Hits from this screening can then be subjected to molecular docking and MD simulations to further evaluate their potential as new drug candidates. mdpi.com
Table 4: A Representative Virtual Screening Workflow This table outlines the typical steps and objectives in a chemoinformatics-driven virtual screening campaign.
| Step | Method | Objective |
| 1. Library Preparation | Filtering and enumeration | Prepare a large database of diverse, drug-like compounds. |
| 2. Pharmacophore Screening | 3D pharmacophore model | Rapidly filter the library to select molecules with the correct 3D arrangement of chemical features. |
| 3. Molecular Docking | High-throughput docking | Dock the filtered subset of compounds into the target receptor to predict binding modes and rank by score. |
| 4. ADMET Prediction | In silico models | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the top-ranked compounds. |
| 5. Hit Selection | Visual inspection and analysis | Select a final, smaller set of promising compounds for experimental testing. |
Pharmacophore Modeling
Pharmacophore modeling is a crucial computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound, as a ligand for the kappa-opioid receptor, pharmacophore models are developed based on the known structural characteristics of other KOR agonists and antagonists.
These models typically highlight key interaction points such as hydrogen bond donors and acceptors, hydrophobic regions, and positively ionizable features that are critical for binding to the receptor. The development of a robust pharmacophore model for KOR ligands, including this compound, often involves the conformational analysis of a diverse set of known active compounds to derive a common feature set. High-temperature molecular dynamics simulations can be employed to sample the conformational space of these ligands, followed by molecular superposition to extract the shared pharmacophoric elements nih.govresearchgate.net.
Key Pharmacophoric Features for Kappa-Opioid Receptor Ligands:
| Feature | Description | Importance for Binding |
| Aromatic Center | Typically a phenyl group or other aromatic system. | Engages in pi-pi stacking or hydrophobic interactions within the receptor's binding pocket. |
| Hydrophobic Group | Non-polar moieties, such as the cyclopropylmethyl group. | Contributes to the overall binding affinity by interacting with hydrophobic residues in the receptor. |
| Hydrogen Bond Acceptor | An electronegative atom (e.g., oxygen, nitrogen) capable of accepting a hydrogen bond. | Forms crucial hydrogen bonding interactions with amino acid residues in the receptor. |
| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom. | Donates a hydrogen bond to an acceptor group on the receptor. |
| Positively Ionizable Group | A nitrogen atom that is protonated at physiological pH. | Forms a key ionic interaction with an acidic residue in the binding pocket of the opioid receptor. |
Computational Screening for Novel Ligands
Pharmacophore models, once validated, serve as powerful tools for virtual screening of large chemical databases to identify novel compounds with the potential to bind to the kappa-opioid receptor. This process involves using the 3D pharmacophore as a query to filter libraries containing millions of molecules, selecting only those that match the defined spatial and chemical features.
Structure-based virtual screening, which utilizes the crystal structure of the KOR, has also been successfully employed to discover new KOR ligands. In this approach, molecular docking simulations are used to predict the binding pose and affinity of candidate molecules within the receptor's binding site. This method has led to the identification of novel chemotypes for KOR antagonists and biased agonists nih.gov. The combination of ligand-based and structure-based virtual screening approaches can enhance the efficiency and success rate of identifying new and potent KOR ligands. For instance, a virtual screening campaign based on the binding mode of Salvinorin A, a potent KOR agonist, led to the discovery of novel, nonbasic KOR agonists acs.orgfu-berlin.de.
Dynamic Modeling of Molecular Interactions
Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between this compound and its biological environment, including the target receptor. These simulations model the movement of atoms and molecules over time, offering insights into the conformational changes and binding energetics that are not apparent from static models.
Investigating Compound-Environment and Compound-Biomolecule Interactions
MD simulations are instrumental in elucidating the detailed interactions of this compound with the kappa-opioid receptor. These simulations can reveal how the N-cyclopropylmethyl group, a common substituent in opioid ligands that can influence antagonist activity, orients itself within the binding pocket. For instance, in simulations of other morphinan (B1239233) derivatives with a cyclopropylmethyl group at the tertiary amine, this substituent has been observed to potentially clash with specific residues in the mu-opioid receptor, which could contribute to its antagonist profile nih.gov.
Furthermore, MD simulations can shed light on the role of water molecules in mediating the binding of ligands to the receptor and the conformational changes that the receptor undergoes upon ligand binding. These simulations have shown that agonists can stabilize specific rotamers of key amino acid residues, such as W2936.48 in the mu-opioid receptor, which is linked to receptor activation nih.gov. The dynamic nature of these simulations allows for the characterization of the entire binding process, from initial recognition to the final stable complex, providing a comprehensive understanding of the molecular determinants of this compound's activity at the kappa-opioid receptor. Molecular dynamics simulation studies of other 17-cyclopropylmethyl-substituted morphinan analogues in opioid receptors have highlighted how the orientation of different parts of the molecule within the receptor's "address" domains can significantly influence binding affinities and selectivity nih.gov.
Future Directions and Research Opportunities
Advancing Understanding of Opioid Receptor Complexities
The intricate nature of opioid receptor signaling presents both challenges and opportunities for drug discovery. N-cyclopropylmethyl derivatives are instrumental in dissecting this complexity. A key area of advancement is the concept of biased agonism , where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment) at the same receptor. nih.govmdpi.comnih.govmatilda.science
Research on N-cyclopropylmethyl derivatives, such as 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP), has demonstrated the feasibility of creating biased ligands. nih.gov NAP, for instance, acts as a low-efficacy partial agonist for G-protein activation at the mu-opioid receptor (MOR) while acting as a potent antagonist of β-arrestin2 recruitment. nih.gov This functional selectivity is significant because G-protein pathways are primarily associated with analgesia, whereas the β-arrestin pathway has been implicated in adverse effects like respiratory depression and tolerance. mdpi.comnih.gov
By developing and studying a wider array of N-cyclopropylmethyl-tamo analogs with varying degrees of bias, researchers can:
Map Functional Selectivity: Systematically alter the structure to fine-tune the preference for G-protein or β-arrestin pathways, helping to create a detailed map of the structure-bias relationship.
Probe Receptor Conformations: Use biased ligands as molecular probes to stabilize and study the specific receptor conformations that lead to distinct downstream signaling events.
Clarify Signaling Roles: Elucidate the precise physiological roles of G-protein versus β-arrestin signaling in both the desired therapeutic effects and the undesirable side effects of opioid receptor modulation.
This line of inquiry moves beyond a simple agonist/antagonist model and embraces the nuanced complexity of receptor function, paving the way for rationally designed therapeutics with improved safety profiles. matilda.science
Exploration of Novel this compound Derivatives with Tailored Receptor Profiles
The N-cyclopropylmethyl moiety is a key feature in many opioid ligands with mixed agonist-antagonist properties or high selectivity for specific receptor subtypes. Future research will focus on the rational design and synthesis of new derivatives with precisely tailored receptor binding and functional activity profiles. The "message-address" concept, where the core morphinan (B1239233) structure (the "message") determines general activity and peripheral substitutions (the "address") fine-tune receptor selectivity, continues to be a guiding principle. nih.gov
Systematic modifications of the this compound scaffold can yield ligands with unique pharmacological characteristics:
Receptor Selectivity: Researchers have successfully created derivatives with high selectivity for kappa-opioid receptors (KOR), such as compound 7a (an ortho-substituted N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine), which shows potent KOR agonism with high selectivity over MOR and delta-opioid receptors (DOR). nih.gov Other efforts have produced MOR/KOR dual-selective ligands. nih.gov
Peripheral Restriction: Modifications can be made to limit a compound's ability to cross the blood-brain barrier. For example, the derivative NMP was designed to act as a peripherally selective MOR antagonist. nih.gov
Functional Activity: The spectrum of activity can be modulated from full agonism to partial agonism and full antagonism. The derivative NFP, for instance, was identified as a MOR partial agonist and antagonist. nih.gov
The table below summarizes the receptor binding profiles of several N-cyclopropylmethyl derivatives, illustrating the diverse selectivities that can be achieved through chemical modification.
| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | Selectivity Profile | Reference |
| SLL-1206 | - | - | - | Selective KOR Agonist | nih.gov |
| Compound 7a | - | 3.9 | - | Selective KOR Agonist (MOR/KOR=270, DOR/KOR=1075) | nih.gov |
| NFP | 0.23 | 0.16 | 13.1 | MOR/KOR Dual Selective | nih.gov |
| NYP | 0.28 | 0.23 | 20.6 | MOR/KOR Dual Selective | nih.gov |
| NCP | 0.35 | 0.12 | 1.83 | KOR/MOR/DOR Ligand | nih.gov |
This table is interactive. Click on the headers to sort the data.
Future work will involve creating larger libraries of these derivatives and employing high-throughput screening to identify leads with novel and potentially beneficial combinations of receptor affinity and functional activity.
Integration of Multi-Omics Data in this compound Research
While not yet specifically applied to this compound, the integration of multi-omics data represents a powerful future direction for understanding the compound's biological effects at a systems level. nashbio.com Multi-omics combines data from various molecular levels—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to build a comprehensive picture of cellular and organismal responses. nih.gov
In the broader context of opioid research, multi-omics studies are already providing profound insights. nih.govnih.gov For example, analyses of postmortem brain tissue from individuals with opioid addiction have identified broad gene dysregulation and implicated specific biological pathways, such as those involving Akt, BDNF, and ERK signaling. medrxiv.orgmedrxiv.org Other studies have used a multi-omics approach to investigate the interplay between opioid use, the gut microbiome, and host transcriptome and metabolome, revealing complex interactions that influence intestinal homeostasis. tandfonline.com
Applying these approaches to this compound research could:
Uncover Novel Mechanisms: Identify the specific genes, proteins, and metabolic pathways that are modulated by the compound or its derivatives, providing a deeper understanding of their mechanism of action beyond simple receptor binding.
Identify Biomarkers: Discover molecular biomarkers that correlate with the therapeutic or adverse effects of the compounds, which could be used in future clinical development to predict patient response. nashbio.com
Guide Drug Repurposing: By identifying the full spectrum of a compound's biological targets and pathway interactions, multi-omics analysis may reveal potential new therapeutic applications. medrxiv.org
The integration of these large, complex datasets requires sophisticated bioinformatics and machine learning techniques but offers the promise of moving from a receptor-centric to a systems-level understanding of drug action. nashbio.commedrxiv.org
Methodological Innovations in Synthetic and Analytical Chemistry for Opioid Ligands
Advances in synthetic and analytical chemistry are crucial for the continued development of novel opioid ligands like this compound derivatives.
Synthetic Chemistry: The core morphinan skeleton is complex, and efficient, scalable synthetic routes are essential. Key transformations include the N-demethylation of naturally occurring opiates and the subsequent introduction of the N-cyclopropylmethyl group. While classic methods like the von Braun reaction with cyanogen (B1215507) bromide are effective, they pose toxicity risks. cdnsciencepub.com More recent innovations focus on safer and more efficient processes, such as palladium-catalyzed N-demethylation/acylation protocols. cdnsciencepub.com Future synthetic research will likely focus on:
Greener Chemistry: Developing more environmentally benign reagents and solvent systems.
Stereoselective Synthesis: Creating methods that provide precise control over the stereochemistry of the molecule, which is critical for pharmacological activity.
Late-Stage Functionalization: Devising reactions that allow for the modification of complex morphinan scaffolds at a late stage in the synthesis, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
Analytical Chemistry: As new, more complex chiral derivatives are created, the need for robust analytical methods to separate and characterize enantiomers becomes paramount. Enantiomers of a chiral drug can have vastly different pharmacological and toxicological properties. wikipedia.org Modern analytical techniques are indispensable for ensuring enantiomeric purity.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary tool for separating enantiomers. nih.govamericanpharmaceuticalreview.com Continuous development of new CSPs offers improved resolution and applicability to a wider range of molecules.
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and is considered a green analytical method. americanpharmaceuticalreview.comresearchgate.net It is increasingly used for the chiral separation of pharmaceuticals.
Hyphenated Techniques: Combining separation techniques with mass spectrometry (e.g., LC-MS/MS) provides exceptional selectivity and sensitivity, allowing for the analysis of chiral drugs in complex biological matrices. americanpharmaceuticalreview.com
These methodological innovations will accelerate the discovery-to-development pipeline for new this compound derivatives.
Refinement of Computational Models for Predictive Pharmacology
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a compound's pharmacological properties and reducing the time and cost associated with laboratory screening. ebm-journal.org For opioid research, these models are being refined to predict not only binding affinity but also functional outcomes like biased agonism.
Machine Learning and Deep Learning: Researchers are developing sophisticated models using algorithms like random forest and deep neural networks. ebm-journal.orgnih.govnih.gov These models are trained on large datasets from high-throughput screening assays to predict the activity of new chemical entities at opioid receptors. nih.govresearchgate.net
Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand and its receptor at an atomic level. mdpi.comnrfhh.com Docking studies can predict the preferred binding pose of a molecule, such as N-cyclopropylmethyl derivatives like NMP and NGP, within the binding pocket of the MOR, KOR, and DOR. nih.gov Molecular dynamics (MD) simulations extend this by modeling the movement of the ligand-receptor complex over time, providing insights into the stability of interactions and the conformational changes that lead to receptor activation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, helping to guide the design of more potent and selective ligands. ebm-journal.org
Future refinements will focus on creating models that can more accurately predict complex pharmacological properties, such as the degree of G-protein vs. β-arrestin bias, by incorporating more dynamic structural data and larger, more diverse training datasets. acs.org These predictive tools will be crucial for prioritizing synthetic targets and navigating the vast chemical space of possible this compound derivatives.
Development of Research Tools Based on this compound
Beyond their therapeutic potential, this compound and its derivatives serve as invaluable research tools for probing the opioid system. Their diverse receptor profiles allow scientists to selectively activate or block specific receptors and pathways, thereby elucidating their roles in health and disease.
Probing Biased Signaling: Biased antagonists, such as NAP, are powerful tools for isolating the functional consequences of specific signaling pathways. By potently blocking DAMGO-induced β-arrestin2 recruitment without affecting G-protein signaling, NAP allows researchers to study the role of the β-arrestin pathway in isolation. nih.gov
Receptor Subtype Characterization: The availability of highly selective antagonists and agonists for MOR, KOR, and DOR is essential for basic pharmacological research. For example, a selective KOR agonist can be used in animal models to determine the specific contribution of the kappa system to pain, mood, and other physiological processes. Derivatives like NFP and NYP, identified as potent antagonists, can be used in vivo to study withdrawal phenomena and the central effects of opioid receptor blockade. nih.gov
Mapping Receptor Domains: The "message-address" concept has been explored using N-cyclopropylmethyl derivatives to understand which parts of the ligand interact with specific "address" domains on the receptor, thereby conferring selectivity. nih.gov This information is critical for understanding the structural basis of receptor-ligand recognition.
The continued development of this compound derivatives with even greater selectivity and unique functional profiles will provide the scientific community with a more sophisticated molecular toolkit for dissecting the complexities of opioid receptor pharmacology.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-Cyclopropylmethyl-tamo, and how can experimental reproducibility be ensured?
- Methodological Guidance : Prioritize peer-reviewed synthetic pathways that include step-by-step reaction conditions (e.g., solvent, temperature, catalysts) and purification methods. Validate reproducibility by cross-referencing spectral data (NMR, LC-MS) with published benchmarks. Ensure full disclosure of reagent purity and reaction yields .
- Data Requirements : Provide detailed characterization data (e.g., melting point, / NMR shifts) and compare with existing literature. Use standardized reporting formats for synthetic procedures to minimize ambiguity .
Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?
- Experimental Design : Apply the P-E/I-C-O framework:
- Population : Target receptors or cell lines (e.g., GPCRs, kinases).
- Intervention : Dose ranges and exposure times.
- Comparison : Positive/negative controls (e.g., known agonists/antagonists).
- Outcome : Metrics like IC, EC, or binding affinity.
- Include triplicate experiments to assess variability .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Core Methods :
- Chromatography : HPLC/UPLC with UV/ELS detection for purity assessment.
- Spectroscopy : -NMR for structural confirmation; FTIR for functional groups.
- Mass Spectrometry : High-resolution MS for molecular weight validation.
- Data Interpretation : Cross-validate results with computational predictions (e.g., WebMO-optimized structures) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in this compound’s proposed mechanism of action?
- Strategy :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding poses across conflicting studies.
- Use density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Validate models with experimental binding assays or mutagenesis data .
Q. What methodologies are recommended for reconciling inconsistent pharmacokinetic data across preclinical studies?
- Data Triangulation :
- Compare bioavailability, half-life, and metabolite profiles across species (rodent vs. non-rodent).
- Assess interspecies metabolic differences using liver microsomes or hepatocyte assays.
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human parameters .
Q. How can researchers optimize this compound’s selectivity profile to minimize off-target effects?
- Experimental Approach :
- Perform high-throughput screening against panels of related targets (e.g., kinase or CYP450 families).
- Use structure-activity relationship (SAR) studies to modify cyclopropylmethyl substituents.
- Validate selectivity via CRISPR-edited cell lines or knockout models .
- Computational Support : Apply machine learning (e.g., Random Forest) to predict off-target interactions based on chemical descriptors .
Methodological Frameworks for Rigor
- Research Question Formulation : Use the PICO model to define population, intervention, comparison, and outcomes. For example:
"In [in vitro neuronal models], does [this compound] compared to [standard NMDA antagonists] alter [calcium influx dynamics]?" .
- Quality Control : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
- Data Reporting : Follow journal-specific guidelines for statistical methods, ethical approvals, and raw data accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
